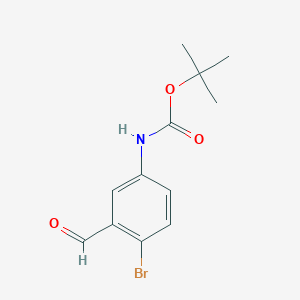

tert-butyl N-(4-bromo-3-formylphenyl)carbamate

Description

tert-Butyl N-(4-bromo-3-formylphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to an aromatic ring substituted with bromine and formyl groups at the 4- and 3-positions, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of targeted therapies and proteolysis-targeting chimeras (PROTACs), where its aldehyde functionality enables further functionalization via condensation or click chemistry .

Properties

IUPAC Name |

tert-butyl N-(4-bromo-3-formylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVBGCSSVSRPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(4-bromo-3-formylphenyl)carbamate typically involves the reaction of 4-bromo-3-formylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

tert-Butyl N-(4-bromo-3-formylphenyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylcarbamates, while reduction and oxidation reactions yield alcohols and carboxylic acids, respectively .

Scientific Research Applications

tert-Butyl N-(4-bromo-3-formylphenyl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and formyl groups play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor activity by binding to specific sites .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The formyl group (CHO) is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methyl (CH₃) or methoxy (OCH₃) groups. This increases susceptibility to nucleophilic aromatic substitution but may reduce stability under acidic conditions .

- Halogen Effects : Bromine’s size and polarizability enhance hydrophobic interactions in drug-receptor binding compared to chlorine, though Cl-substituted analogs (e.g., CAS 1228658-06-7) may exhibit lower molecular weight and altered solubility .

Yield Trends :

- Methyl or methoxy-substituted derivatives (e.g., 41f, 41g) are synthesized more efficiently than formyl-containing analogs, likely due to the formyl group’s reactivity complicating purification .

- tert-Butyl N-(4-chloro-3-formylphenyl)carbamate (CAS 1228658-06-7) is commercially available, suggesting established synthetic routes, though yields are unspecified .

Physicochemical Properties

Comparative data from analogs:

Notes:

- Bromine’s higher atomic mass contributes to greater molecular weight compared to chlorine analogs .

Biological Activity

tert-butyl N-(4-bromo-3-formylphenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. Its structure, characterized by the presence of a bromine atom and a formyl group, suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound has the molecular formula C12H13BrN2O2 and features several functional groups that contribute to its reactivity and biological activity. The tert-butyl group enhances lipophilicity, while the formyl group can participate in various chemical reactions, including nucleophilic additions and reductions.

The biological activity of tert-butyl N-(4-bromo-3-formylphenyl)carbamate is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom can facilitate electrophilic substitutions, while the formyl group may act as a reactive site for nucleophilic attack. This dual functionality allows the compound to act as an enzyme inhibitor or receptor modulator, potentially leading to therapeutic effects in various biological systems.

Enzyme Inhibition

Research indicates that tert-butyl N-(4-bromo-3-formylphenyl)carbamate may serve as an inhibitor for certain enzymes. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance anandamide signaling, leading to analgesic effects without central nervous system penetration .

Anticancer Potential

The compound's ability to modulate receptor activity suggests potential applications in cancer therapy. The interaction with specific receptors could inhibit tumor growth or induce apoptosis in cancer cells. Similar compounds have been explored for their anticancer properties, indicating a promising avenue for further investigation .

Study 1: FAAH Inhibition

A study focused on the structure-activity relationship (SAR) of carbamate derivatives revealed that modifications in the phenyl ring significantly affect FAAH inhibition potency. The study identified several analogs with enhanced inhibitory activity compared to standard compounds . The findings suggest that tert-butyl N-(4-bromo-3-formylphenyl)carbamate could be optimized for better efficacy.

| Compound | IC50 (nM) | FAAH Inhibition (%) |

|---|---|---|

| 1 | 2.0 | 91.7 |

| 2 | 0.3 | 88.1 |

| 3 | 32 | 30.0 |

Study 2: Anticancer Activity

In another investigation, compounds similar to tert-butyl N-(4-bromo-3-formylphenyl)carbamate were tested against various cancer cell lines. Results indicated significant cytotoxicity, suggesting that such derivatives could be developed into effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.